molecular formula C10H16O2 B074431 Methyl cyclooct-4-ene-1-carboxylate CAS No. 1129-33-5

Methyl cyclooct-4-ene-1-carboxylate

Cat. No. B074431
CAS RN: 1129-33-5
M. Wt: 168.23 g/mol
InChI Key: NVLYMDYWKGWODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cyclooct-4-ene-1-carboxylate is a chemical compound that belongs to the class of cycloalkenes. It is a colorless liquid that has a fruity odor. Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of Methyl cyclooct-4-ene-1-carboxylate is not well understood. It is believed to act as a dienophile in the Diels-Alder reaction, which is a cycloaddition reaction that involves the reaction of a diene and a dienophile to form a cyclohexene ring.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl cyclooct-4-ene-1-carboxylate. However, it is not known to have any significant toxicological effects.

Advantages And Limitations For Lab Experiments

Methyl cyclooct-4-ene-1-carboxylate is a useful building block in organic synthesis due to its high reactivity and versatility. It can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and ring-opening reactions. However, it is important to handle Methyl cyclooct-4-ene-1-carboxylate with care, as it is flammable and can be hazardous if ingested or inhaled.

Future Directions

There are several future directions for the use of Methyl cyclooct-4-ene-1-carboxylate in scientific research. One potential area of interest is the development of new materials, such as polymers and liquid crystals, using Methyl cyclooct-4-ene-1-carboxylate as a building block. Another potential area of interest is the synthesis of natural products and pharmaceuticals using Methyl cyclooct-4-ene-1-carboxylate as a starting material. Additionally, the use of Methyl cyclooct-4-ene-1-carboxylate in the development of new catalysts and reagents for organic synthesis is an area of ongoing research.

Scientific Research Applications

Methyl cyclooct-4-ene-1-carboxylate is widely used in the field of organic chemistry, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. Methyl cyclooct-4-ene-1-carboxylate is also used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

1129-33-5

Product Name

Methyl cyclooct-4-ene-1-carboxylate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl cyclooct-4-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3

InChI Key

NVLYMDYWKGWODU-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1CCC/C=C\CC1

SMILES

COC(=O)C1CCCC=CCC1

Canonical SMILES

COC(=O)C1CCCC=CCC1

synonyms

4-Cyclooctene-1-carboxylic acid methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL, 3-neck round bottom flask was charged with cyclooct-4-ene carboxylic acid (0.517 g, 3.35 mmol, prepared as described below in Example 35) and 30 mL reagent-grade acetone and vigorously stirred for several minutes. K2CO3 (1.15 g, 8.32 mmol) was then added, followed by an excess of methyl iodide (4 mL). A reflux condenser (water temperature 5° C.) was then fitted to the flask and the reaction was gently refluxed overnight. The mixture was filtered, the filtrate was concentrated using a rotary evaporator, and the residue was purified by flash chromatography on silica (1:9 ethyl acetate:hexanes mobile phase) to give methyl cyclooct-4-ene carboxylate as a single isomer (0.560 g, 99%). A copolymer of methyl cyclooct-4-ene carboxylate and cyclooctene, prepared similarly to polymer 15 at room temperature, would have the following features: The end groups R2 and R3 would be H or CH3. For this polymer, e and f would be derived from methyl cyclooct-4-ene carboxylate and would equal 3 and 4, respectively; d would derive from cyclooctene and would equal 8. The run lengths would therefore be: rHH=(3+3)+8z; rHT=(3+4)+8z; and rTT=(4+4)+8z; therefore rtotal=(6+8z), (7+8z), (8+8z).
Quantity
0.517 g
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reactant
Reaction Step One
[Compound]
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reagent-grade
Quantity
30 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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1.15 g
Type
reactant
Reaction Step Two
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4 mL
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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